molecular formula C15H14N2O2S B7725731 Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate CAS No. 886497-31-0

Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B7725731
CAS No.: 886497-31-0
M. Wt: 286.4 g/mol
InChI Key: HCDJPXTYNKXBHO-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that features an indole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then subjected to a series of reactions to introduce the thiazole ring and the ethyl ester group. Key steps often include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the indole or thiazole rings .

Scientific Research Applications

Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate is unique due to the combination of the indole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential for diverse applications in various fields .

Properties

IUPAC Name

ethyl 2-(1H-indol-3-yl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-19-15(18)13-9(2)17-14(20-13)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDJPXTYNKXBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207864
Record name Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-31-0
Record name Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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